molecular formula C9H13N3O2 B13073762 Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate

Cat. No.: B13073762
M. Wt: 195.22 g/mol
InChI Key: FPOXGCAPYDCJQN-UHFFFAOYSA-N
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Description

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde, followed by cyclization to form the imidazo[4,5-c]pyridine core . The ethyl ester group can then be introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and applications.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-7-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)6-3-10-4-7-8(6)12-5-11-7/h5-6,10H,2-4H2,1H3,(H,11,12)

InChI Key

FPOXGCAPYDCJQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC2=C1N=CN2

Origin of Product

United States

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